molecular formula C11H7BrN2 B1376062 6-Bromo-2-methylquinoline-4-carbonitrile CAS No. 1416439-30-9

6-Bromo-2-methylquinoline-4-carbonitrile

Cat. No. B1376062
CAS RN: 1416439-30-9
M. Wt: 247.09 g/mol
InChI Key: FMPCZQWTIDVKAA-UHFFFAOYSA-N
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Description

“6-Bromo-2-methylquinoline-4-carbonitrile” is a chemical compound with the molecular formula C11H7BrN2 and a molecular weight of 247.09 g/mol . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-methylquinoline-4-carbonitrile” can be represented by the SMILES string Cc1ccc2cc(Br)ccc2n1 . The InChI representation is 1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 101-105 °C (lit.) . Its solubility in various solvents has been studied . The maximum solubility in mole fraction was obtained in toluene at 323.15 K .

Scientific Research Applications

Antimicrobial Agent Development

6-Bromo-2-methylquinoline-4-carbonitrile: has potential as a core structure for developing new antimicrobial agents. Its quinoline core is known to inhibit DNA synthesis in bacteria by targeting DNA gyrase and type IV topoisomerase, leading to bacterial death .

Anticancer Research

Quinoline derivatives, including 6-Bromo-2-methylquinoline-4-carbonitrile , are being explored for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells by interfering with various cellular processes .

Antimalarial Drug Synthesis

The compound’s structure is similar to that of other quinolines that have been effective in treating malaria. It could serve as a starting point for synthesizing new antimalarial drugs with improved efficacy and reduced resistance .

Organic Synthesis

6-Bromo-2-methylquinoline-4-carbonitrile: can be used as an intermediate in organic synthesis, aiding in the construction of complex molecules for various scientific applications.

Material Science

In material science, this compound could be utilized in the synthesis of novel materials with unique electronic or photonic properties due to its stable heterocyclic structure.

Biochemical Research

Researchers can use 6-Bromo-2-methylquinoline-4-carbonitrile to study biochemical pathways and molecular interactions, as its nitrogen-containing ring can mimic certain biological molecules.

Neuropharmacology

Given its structural similarity to compounds that affect the central nervous system, it may be valuable in the design of new neuropharmaceuticals for treating neurological disorders .

Environmental Chemistry

This compound could also be investigated for its environmental impact, such as its behavior in water systems or its potential as a biodegradable pollutant .

Safety And Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-bromo-2-methylquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPCZQWTIDVKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylquinoline-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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